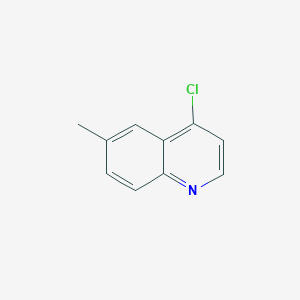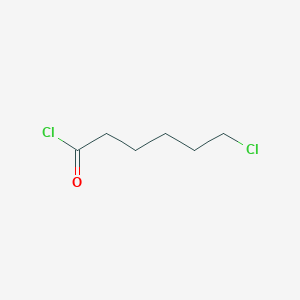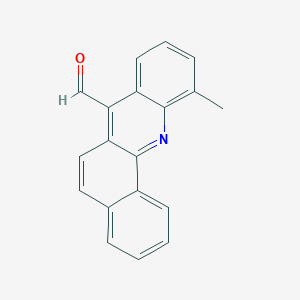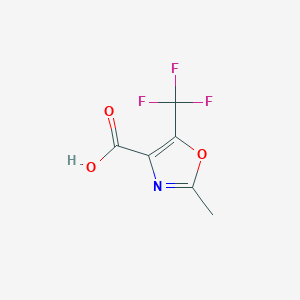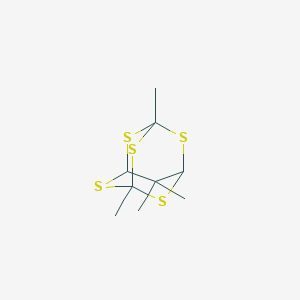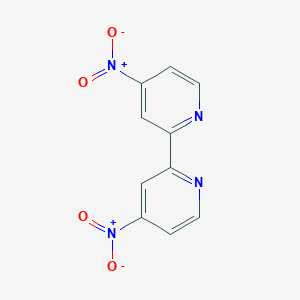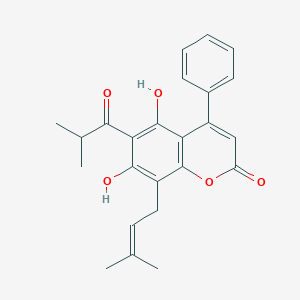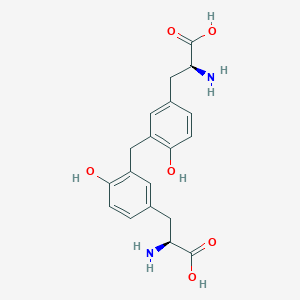
3,3'-Methylenebis(tyrosine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
‘3,3’-Methylenebis(tyrosine)’ (MBT) is a synthetic compound that has been gaining attention in the field of scientific research. It is a dimer of tyrosine that has been synthesized by coupling two molecules of tyrosine through a methylene bridge. MBT has been found to have potential applications in various fields including biochemistry, pharmacology, and medicine.
Mécanisme D'action
3,3'-Methylenebis(tyrosine) exerts its biological effects by binding to the SH2 domain of the Src family kinases. This binding inhibits the activity of the kinases and prevents the phosphorylation of their downstream targets. 3,3'-Methylenebis(tyrosine) has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3,3'-Methylenebis(tyrosine) has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of the Src family kinases, which play a crucial role in cell signaling. This inhibition can lead to the inhibition of cell proliferation and induction of apoptosis. 3,3'-Methylenebis(tyrosine) has also been found to have anti-inflammatory effects by inhibiting the activity of the NF-κB pathway. It has also been found to have antioxidant effects by scavenging free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,3'-Methylenebis(tyrosine) in lab experiments is its specificity for cancer cells. This makes it a useful tool for the detection and treatment of cancer. Another advantage of using 3,3'-Methylenebis(tyrosine) is its ability to inhibit the activity of the Src family kinases, which play a crucial role in cell signaling. One of the limitations of using 3,3'-Methylenebis(tyrosine) in lab experiments is its high cost of synthesis. Another limitation is the lack of knowledge about its long-term effects on human health.
Orientations Futures
There are several future directions for the research on 3,3'-Methylenebis(tyrosine). One direction is to study its potential use as a drug candidate for the treatment of cancer. Another direction is to study its potential use as a diagnostic tool for the detection of cancer. Further research is also needed to understand its long-term effects on human health. Finally, the development of more efficient and cost-effective methods for the synthesis of 3,3'-Methylenebis(tyrosine) is also an important future direction.
Conclusion:
In conclusion, ‘3,3’-Methylenebis(tyrosine)’ (3,3'-Methylenebis(tyrosine)) is a synthetic compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3,3'-Methylenebis(tyrosine) in the fields of biochemistry, pharmacology, and medicine.
Méthodes De Synthèse
3,3'-Methylenebis(tyrosine) can be synthesized by coupling two molecules of tyrosine through a methylene bridge. The synthesis of 3,3'-Methylenebis(tyrosine) can be achieved by using a variety of methods including chemical synthesis, enzymatic synthesis, and microbial synthesis. The chemical synthesis of 3,3'-Methylenebis(tyrosine) involves the reaction of two molecules of tyrosine with formaldehyde in the presence of a catalyst. The enzymatic synthesis of 3,3'-Methylenebis(tyrosine) involves the use of enzymes to catalyze the reaction between tyrosine and formaldehyde. The microbial synthesis of 3,3'-Methylenebis(tyrosine) involves the use of microorganisms to produce 3,3'-Methylenebis(tyrosine) through a fermentation process.
Applications De Recherche Scientifique
3,3'-Methylenebis(tyrosine) has been found to have potential applications in various fields of scientific research. In biochemistry, 3,3'-Methylenebis(tyrosine) has been used as a tool to study protein-protein interactions. It has been found to bind to the SH2 domain of the Src family kinases and inhibit their activity. In pharmacology, 3,3'-Methylenebis(tyrosine) has been studied for its potential use as a drug candidate for the treatment of cancer. It has been found to inhibit the growth of cancer cells by inducing apoptosis. In medicine, 3,3'-Methylenebis(tyrosine) has been studied for its potential use as a diagnostic tool for the detection of cancer. It has been found to be highly specific for cancer cells and can be used to differentiate between cancer and normal cells.
Propriétés
Numéro CAS |
19197-85-4 |
|---|---|
Formule moléculaire |
C19H22N2O6 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[3-[[5-[(2S)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]methyl]-4-hydroxyphenyl]propanoic acid |
InChI |
InChI=1S/C19H22N2O6/c20-14(18(24)25)7-10-1-3-16(22)12(5-10)9-13-6-11(2-4-17(13)23)8-15(21)19(26)27/h1-6,14-15,22-23H,7-9,20-21H2,(H,24,25)(H,26,27)/t14-,15-/m0/s1 |
Clé InChI |
UKOVOWTWLIIOLN-GJZGRUSLSA-N |
SMILES isomérique |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)CC2=C(C=CC(=C2)C[C@@H](C(=O)O)N)O)O |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)CC2=C(C=CC(=C2)CC(C(=O)O)N)O)O |
SMILES canonique |
C1=CC(=C(C=C1CC(C(=O)O)N)CC2=C(C=CC(=C2)CC(C(=O)O)N)O)O |
Autres numéros CAS |
19197-85-4 |
Synonymes |
3,3'-Mebis(Tyr) 3,3'-methylenebis(tyrosine) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline](/img/structure/B97867.png)
![5-Fluoro-3-methylbenzo[b]thiophene](/img/structure/B97868.png)
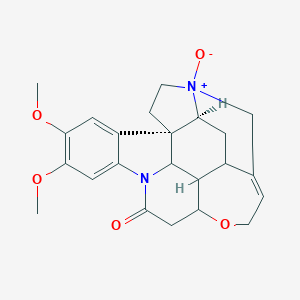
![1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B97871.png)
![2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol](/img/structure/B97872.png)
